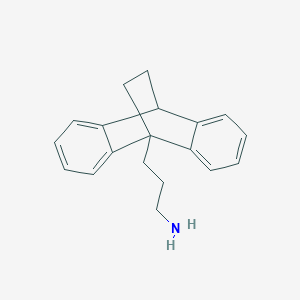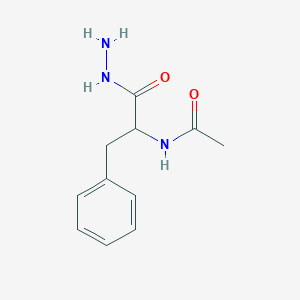
3-Hydroxyretinol
Vue d'ensemble
Description
Synthesis Analysis
The stereocontrolled synthesis of ®-all-trans-11,12-dihydro-3-hydroxyretinol has been achieved, confirming its natural product configuration. This synthesis is crucial for understanding its role in biological systems and potential applications.
Molecular Structure Analysis
3-Hydroxyretinol has a molecular formula of C20H30O2 . Its average mass is 302.451 Da and its monoisotopic mass is 302.224579 Da .
Chemical Reactions Analysis
Monitoring reactive intermediates can provide vital information in the study of synthetic reaction mechanisms, enabling the design of new catalysts and methods . Many synthetic transformations are centered on the alteration of oxidation states, but these redox processes frequently pass through intermediates with short life-times, making their study challenging .
Physical And Chemical Properties Analysis
3-Hydroxyretinol has a molecular formula of C20H30O2 . Its average mass is 302.451 Da and its monoisotopic mass is 302.224579 Da .
Applications De Recherche Scientifique
Aquaculture Nutrition
3-Hydroxyretinol: in aquaculture plays a crucial role in the nutrition of farm-raised freshwater fish. It is essential for reproduction, vision, and immunity in fish species. The analysis of retinol, 3-hydroxyretinol, and other retinoids in fish liver, muscle, and feed helps in monitoring the vitamin A content, which is vital for the health and growth of aquaculture species .
Dermatology
In dermatology, 3-Hydroxyretinol is studied for its potential effects on skin health. It is known to be involved in cellular proliferation, differentiation, and anti-keratinization. Research suggests that it may have applications in treating conditions like acne, psoriasis, and keratinization disorders .
Ophthalmology
The role of 3-Hydroxyretinol in ophthalmology is linked to its light-dependent metabolic pathways in the eye. Studies on butterflies have shown that it acts as a far-UV-absorbing screening pigment, which suggests potential applications in understanding human vision and developing treatments for eye conditions related to UV damage .
Immunology
3-Hydroxyretinol: is a derivative of vitamin A, which is known to have a significant impact on immune homeostasis. It can induce gut-homing molecules in T and B cells, promote regulatory T cells, and contribute to the balance between inflammatory and regulatory responses in the immune system .
Oncology
In the field of oncology, 3-Hydroxyretinol has been studied for its anticarcinogenic effects. Research indicates that it, along with other retinoids, can control tumor growth and may have therapeutic potential in cancer differentiation therapy. It is compared with other forms of vitamin A for its efficiency in controlling tumor development .
Neuroscience
Neuroscience research has explored the coexpression of visual pigments in photoreceptors, where 3-Hydroxyretinol is identified as a far-UV-absorbing screening pigment. This has implications for understanding the broad spectral sensitivity in the eyes of certain species and could lead to insights into human neurological conditions related to vision .
Mécanisme D'action
Target of Action
3-Hydroxyretinol, a derivative of Vitamin A, primarily targets the photoreceptor cells in the eyes . It plays a crucial role in the visual system, particularly in the light-dependent metabolic pathway of the eye .
Mode of Action
The mode of action of 3-Hydroxyretinol involves both the oxidation of all-trans 3-hydroxyretinol to all-trans 3-hydroxyretinal and the light-dependent isomerization of all-trans 3-hydroxyretinal to 11-cis isomer . This process takes place in the tissues of the distal layer of the eyes .
Biochemical Pathways
The biochemical pathway of 3-Hydroxyretinol is light-dependent. In the presence of light, all-trans 3-hydroxyretinol is oxidized to all-trans 3-hydroxyretinal. Subsequently, the all-trans 3-hydroxyretinal undergoes isomerization to 11-cis isomer . This pathway is crucial for the normal functioning of the visual system.
Pharmacokinetics
It is known that the compound is involved in the visual cycle, indicating its presence and metabolism in the eye tissues .
Result of Action
The action of 3-Hydroxyretinol results in the formation of 11-cis 3-hydroxyretinal, which is essential for the normal functioning of the visual system . It is also suggested to have anticarcinogenic effects, as indicated by a study on benzo[a]pyrene-induced forestomach tumour model in female Swiss mice .
Action Environment
The action of 3-Hydroxyretinol is influenced by environmental factors, particularly light. The oxidation and isomerization processes that 3-Hydroxyretinol undergoes are light-dependent . Therefore, the efficacy and stability of 3-Hydroxyretinol are likely to be influenced by the light conditions in the environment.
Propriétés
IUPAC Name |
4-[(1E,3E,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-11,18,21-22H,12-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBODKGDXEIUEIH-DAWLFQHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316912 | |
| Record name | Retin-3,15-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6890-93-3 | |
| Record name | Retin-3,15-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6890-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyretinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006890933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Retin-3,15-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYRETINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/065F06X5YW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















